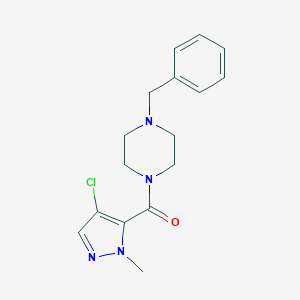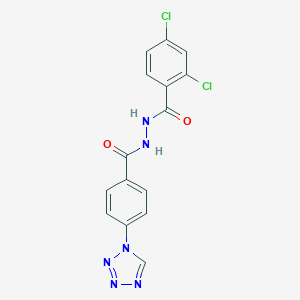
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as BHIN, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. BHIN is a derivative of indole and has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one exerts its effects through the inhibition of various enzymes and signaling pathways in the body. Specifically, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to possess various biochemical and physiological effects that make it a promising candidate for further investigation. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool, including its ability to selectively target specific enzymes and signaling pathways in the body. However, the compound also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new drugs based on the compound's anti-cancer and anti-inflammatory properties. Another area of interest is the investigation of 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the safety and toxicity of 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one and to optimize its synthesis and formulation for use in laboratory experiments.
Métodos De Síntesis
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 2-naphthoic acid with benzylamine to form the intermediate compound, 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-1-one. This intermediate can then be reacted with indole-2,3-dione to form 1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
1-benzyl-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C25H21NO3 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
1-benzyl-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H21NO3/c27-23-19-11-5-4-10-18(19)14-15-21(23)25(29)20-12-6-7-13-22(20)26(24(25)28)16-17-8-2-1-3-9-17/h1-13,21,29H,14-16H2 |
Clave InChI |
HRVQZWXYHZCCKB-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)O |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)

![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B214240.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214241.png)
![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)

![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)

![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)
